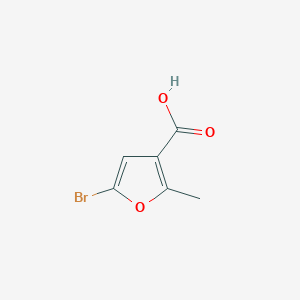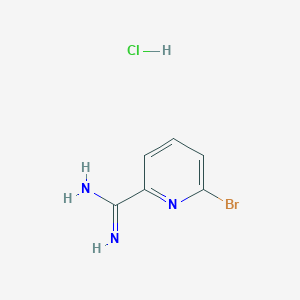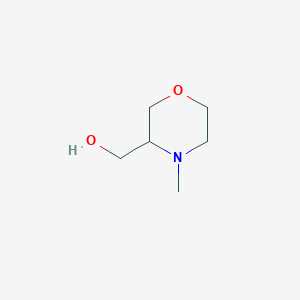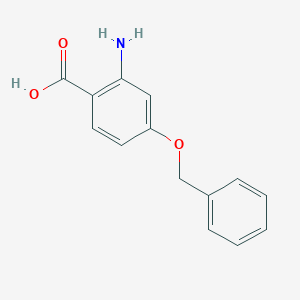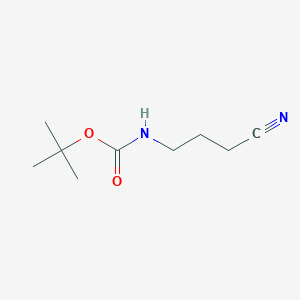
tert-Butyl (3-cyanopropyl)carbamate
Overview
Description
tert-Butyl (3-cyanopropyl)carbamate: is a chemical compound with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol . It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . The compound is also known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Tert-Butyl (3-cyanopropyl)carbamate, also known as tert-butyl N-(3-cyanopropyl)carbamate, is a type of carbamate compound . Carbamates are widely used in bioactive compounds, including herbicides, insecticides, bactericides, and antiviral agents . .
Mode of Action
Carbamates, in general, are known for their chemical stability and potential to enhance cellular membrane permeability
Result of Action
Carbamates are known for their widespread application in bioactive compounds, suggesting that this compound may have significant molecular and cellular effects
Biochemical Analysis
Biochemical Properties
tert-Butyl (3-cyanopropyl)carbamate plays a significant role in biochemical reactions, particularly as a protecting group for amines in peptide synthesis . It interacts with various enzymes and proteins, including those involved in the synthesis and modification of peptides. The compound’s interaction with these biomolecules is primarily through covalent bonding, which helps stabilize the intermediate structures during synthesis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the immune system by altering the function of immune cells, potentially leading to immunotoxicity . Additionally, the compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a protecting group in peptide synthesis. The compound forms a covalent bond with the amino group of the peptide, preventing unwanted reactions during synthesis . This interaction is reversible, allowing the protecting group to be removed under specific conditions, such as exposure to strong acids like trifluoroacetic acid . This reversible binding is crucial for the compound’s function in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to extreme temperatures or prolonged storage . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, it can cause adverse effects, including toxicity and potential damage to organs . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization within the cell . The compound can influence metabolite levels and metabolic flux, impacting overall cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions help localize the compound to specific cellular compartments, influencing its accumulation and activity . The distribution of the compound within the cell is essential for its function in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for the compound’s activity, as it ensures that it interacts with the appropriate biomolecules within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl (3-cyanopropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative to form the carbamate .
Industrial Production Methods: Industrial production of tert-butyl carbamates often involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions. This method allows for efficient synthesis with high yields .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-cyanopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions often involve the use of nucleophiles to replace the cyanopropyl group.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or alcohols are used under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted carbamates and amines, depending on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl (3-cyanopropyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
tert-Butyl carbamate: Another commonly used protecting group for amines, known for its stability and ease of removal.
tert-Butyl (4-aminocyclohexyl)carbamate: Used in similar applications as tert-butyl (3-cyanopropyl)carbamate.
tert-Butyl (2-morpholin-2-ylethyl)carbamate: Utilized in the synthesis of various organic compounds.
Uniqueness: this compound is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamates. Its cyanopropyl group offers additional synthetic versatility, making it valuable in complex organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(3-cyanopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5,7H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATNBHAMKDNLMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
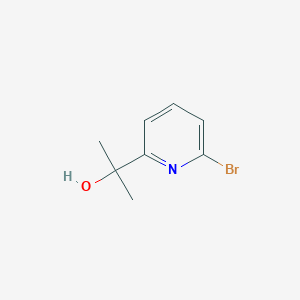

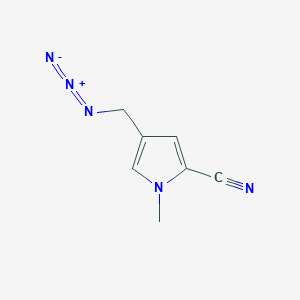
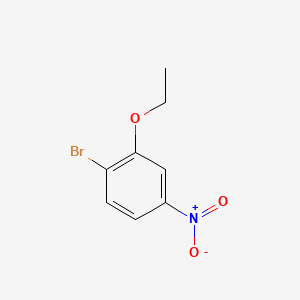
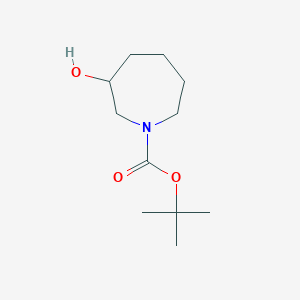
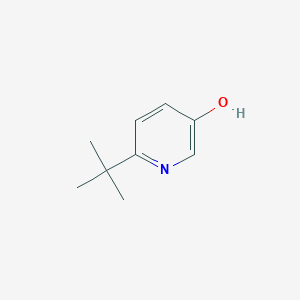



amino}acetic acid](/img/structure/B1290363.png)
